molecular formula C9H5F3O2 B156380 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde CAS No. 1736-56-7

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde

Cat. No.: B156380
CAS No.: 1736-56-7
M. Wt: 202.13 g/mol
InChI Key: BGOMXTCPIUNFKR-UHFFFAOYSA-N
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Description

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C9H5F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxo and an aldehyde functional group

Scientific Research Applications

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements are P271, P261, P280 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde typically involves the introduction of the trifluoromethyl group to a phenyl ring followed by the formation of the oxo and aldehyde functionalities. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with an oxidizing agent to introduce the oxo group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

  • 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
  • 2-(4-(Trifluoromethyl)phenyl)acetaldehyde
  • 2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate

Comparison: 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde is unique due to the presence of both oxo and aldehyde groups, which confer distinct reactivity compared to its analogs. The trifluoromethyl group also imparts significant electron-withdrawing properties, influencing the compound’s chemical behavior and biological activity .

Properties

IUPAC Name

2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOMXTCPIUNFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80906793
Record name Oxo[4-(trifluoromethyl)phenyl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101906-05-2
Record name Oxo[4-(trifluoromethyl)phenyl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Trifluoromethylacetophenone (11.14 mmol, 2.096 g) was dissolved in dimethyl sulfoxide (13 mL), and 48% hydrobromic acid (5.4 mL) was gradually added at room temperature. After 9.5 hours of stirring at 70° C., the reactor was cooled to room temperature. The reaction solution was poured into water and stirred for about 16 hours. The precipitated solid was recovered by filtration, washed with water and dried by means of a vacuum pump to give the desired product as a yellow solid (1.3116 g, yield 59%).
Quantity
2.096 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde
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2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde
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2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde
Reactant of Route 5
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Reactant of Route 6
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